苯甲酰苯甲酸乙酯

描述

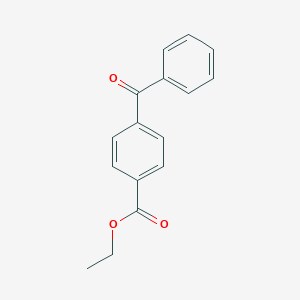

Ethyl 4-benzoylbenzoate is a chemical compound with the molecular formula C16H14O3 . It is used in various applications in the field of chemistry.

Molecular Structure Analysis

The molecular structure of Ethyl 4-benzoylbenzoate consists of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The molecular weight is approximately 254.281 Da .

科学研究应用

Organic Light Emitting Diodes (OLEDs)

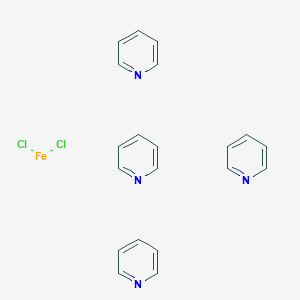

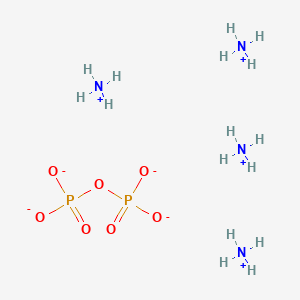

Ethyl 4-benzoylbenzoate has been studied for its potential use in Organic Light Emitting Diodes (OLEDs). The compound and its complexes with various metal ions have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, making it a promising material for OLED applications .

Organic Solar Cells (OSCs)

The compound is also being explored for its use in Organic Solar Cells (OSCs). The energy gap of Ethyl 4-benzoylbenzoate reduces significantly upon complexation, making it a good electron donor to phenyl-C61-butyric acid methyl ester (PCBM), a common electron acceptor in OSCs . The open circuit voltage of the compounds is good enough for practical usage in OSC applications .

Luminescence Properties

The luminescence properties of Ethyl 4-benzoylbenzoate can be enhanced through complexation. This property is important in the efficient functioning of solar cells .

Charge Transport

Complexation with transition metals such as Pt2+ can tune charge transport in Ethyl 4-benzoylbenzoate for better performance . This property is crucial in electronic devices.

Crystal Structure Studies

The crystal structure of Ethyl 4-benzoylbenzoate has been studied, providing insights into the conformation related to the ethoxy group and the orientation of the two phenyl rings . This information is valuable in the design and synthesis of new materials.

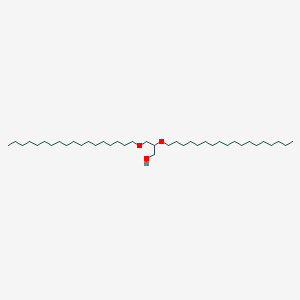

Design of Liquid Crystalline Compounds

Alkylbenzoates, a class of compounds to which Ethyl 4-benzoylbenzoate belongs, have been designed for preparing liquid crystalline compounds . These materials have unique properties and find applications in various fields like display technology.

Non-linear Optical Materials

Alkylbenzoates have also been used in the design of non-linear optical materials . These materials have applications in areas like telecommunications and data storage.

Electro-Optical Applications

Ethyl 4-benzoylbenzoate has potential for electro-optical applications . The growth of a bulk size Ethyl 4-amino benzoate crystal, a potential candidate for electro-optical applications, has been reported .

未来方向

Future research could focus on the synthesis and applications of Ethyl 4-benzoylbenzoate, as well as its potential uses in various fields. For instance, similar compounds have been used in the synthesis of a wide variety of aromatic azoles . Additionally, Benzyl benzoate has been used as a topical treatment for scabies and lice .

作用机制

Target of Action

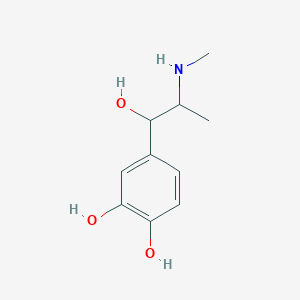

Ethyl 4-benzoylbenzoate, also known as 4-Carboethoxybenzophenone, is a compound that has been studied for its potential use as a local anesthetic . The primary targets of local anesthetics are the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, and their blockade results in a loss of sensation in the local area.

Mode of Action

Local anesthetics like Ethyl 4-benzoylbenzoate act by binding to specific parts of the sodium ion channels on the nerve membrane . This binding affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, the excitability of the membrane is reduced, leading to a loss of sensation in the local area without affecting consciousness .

Biochemical Pathways

It is known that the compound’s action involves the interruption of sodium ion channels, which are crucial for the propagation of nerve impulses . This interruption can affect various downstream effects, including the transmission of pain signals.

Pharmacokinetics

It is known that local anesthetics are typically designed to have a rapid onset and a duration of action that is sufficient for the required procedure . The bioavailability of these compounds can be influenced by factors such as the site of administration and the presence of vasoconstrictors, which can slow absorption and prolong the duration of action .

Result of Action

The primary result of Ethyl 4-benzoylbenzoate’s action is a loss of sensation in the local area where it is applied, due to its ability to block the conduction of nerve impulses . This makes it potentially useful for procedures requiring local anesthesia.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-benzoylbenzoate. For instance, the pH of the local environment can affect the compound’s ionization state, which in turn can influence its ability to penetrate nerve membranes . Additionally, the presence of other substances, such as vasoconstrictors, can affect the compound’s absorption and duration of action

属性

IUPAC Name |

ethyl 4-benzoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-19-16(18)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYJRBJRMVNCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341202 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-benzoylbenzoate | |

CAS RN |

15165-27-2 | |

| Record name | Ethyl 4-benzoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

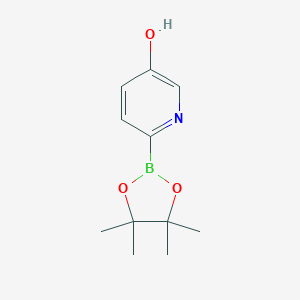

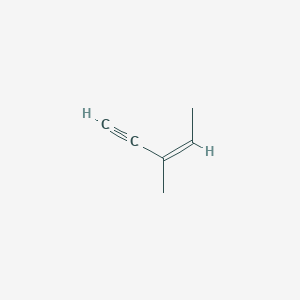

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[5.3.1]undecan-11-one](/img/structure/B88909.png)